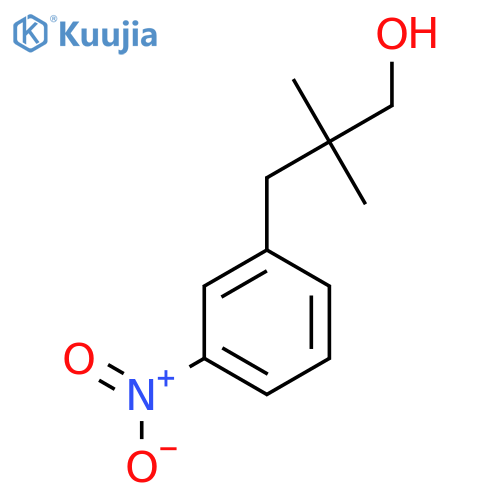

Cas no 2229479-77-8 (2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)

2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol

- EN300-1823333

- 2229479-77-8

- 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol

-

- インチ: 1S/C11H15NO3/c1-11(2,8-13)7-9-4-3-5-10(6-9)12(14)15/h3-6,13H,7-8H2,1-2H3

- InChIKey: OJHAWULZTKFLGO-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)CC1C=CC=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 209.10519334g/mol

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 66Ų

2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823333-0.5g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 0.5g |

$905.0 | 2023-09-19 | ||

| Enamine | EN300-1823333-5g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 5g |

$2732.0 | 2023-09-19 | ||

| Enamine | EN300-1823333-5.0g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1823333-0.05g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 0.05g |

$792.0 | 2023-09-19 | ||

| Enamine | EN300-1823333-1.0g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1823333-1g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1823333-0.1g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 0.1g |

$829.0 | 2023-09-19 | ||

| Enamine | EN300-1823333-10.0g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-1823333-0.25g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 0.25g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1823333-2.5g |

2,2-dimethyl-3-(3-nitrophenyl)propan-1-ol |

2229479-77-8 | 2.5g |

$1848.0 | 2023-09-19 |

2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol 関連文献

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

2,2-Dimethyl-3-(3-nitrophenyl)propan-1-olに関する追加情報

2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol: A Novel Compound with Promising Applications in Pharmaceutical Research

2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol, also known by its CAS number 2229479-77-8, has emerged as a significant compound in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and development. Recent studies have highlighted its role in modulating biological pathways, making it a subject of interest for researchers aiming to address complex medical challenges.

The chemical structure of 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol is a combination of a branched carbon chain and a nitrophenyl group, which contributes to its distinct physicochemical properties. The presence of the nitro group in the phenyl ring is particularly noteworthy, as it can influence the compound's reactivity and biological activity. This structural complexity allows for diverse interactions with biological targets, which is a critical factor in its potential therapeutic applications.

Recent advancements in synthetic methodologies have enabled the efficient production of 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol. Researchers have explored various catalytic approaches to synthesize this compound, optimizing reaction conditions to enhance yield and purity. These developments are crucial for scaling up production for pharmaceutical applications, ensuring that the compound can be effectively utilized in clinical settings.

The biological activity of 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol has been investigated in several studies, revealing its potential as a modulator of cellular signaling pathways. For instance, preliminary research suggests that this compound may interact with specific receptors involved in inflammatory responses, offering new avenues for the treatment of inflammatory diseases. These findings underscore the importance of further exploring its mechanisms of action.

Moreover, the compound's pharmacokinetic properties are being studied to determine its suitability for therapeutic use. Researchers are analyzing its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential for drug development. These studies are essential for understanding how the compound behaves in vivo and for predicting its efficacy and safety in human trials.

One of the most promising areas of research involving 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol is its potential application in the treatment of neurodegenerative disorders. Early-stage studies have indicated that this compound may exhibit neuroprotective effects, which could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease. These findings are part of a broader effort to develop targeted therapies for neurological conditions.

Additionally, the compound's role in cancer research has attracted significant attention. Preliminary studies suggest that 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol may have antitumor properties, potentially inhibiting the growth of certain cancer cells. These findings highlight the compound's potential as a lead candidate for the development of novel anticancer agents.

Despite these promising developments, further research is needed to fully understand the compound's potential and limitations. Ongoing studies are focused on elucidating its molecular mechanisms, optimizing its chemical structure for enhanced therapeutic effects, and evaluating its safety profile in preclinical models. These efforts are critical for advancing the compound from the laboratory to potential clinical applications.

The synthesis of 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol is also being optimized to improve its accessibility for research and development. Scientists are exploring green chemistry approaches to reduce environmental impact while maintaining the compound's purity and potency. These sustainable practices are essential for ensuring that the compound can be produced in an environmentally responsible manner.

In the context of drug discovery, the compound's unique properties make it a valuable candidate for the development of new therapeutic agents. Its ability to interact with multiple biological targets suggests that it could be used in combination therapies, enhancing treatment outcomes for complex diseases. This versatility is a key factor in its potential impact on the pharmaceutical industry.

Moreover, the compound's structural characteristics have led to its consideration as a potential scaffold for the design of new drugs. By modifying its chemical structure, researchers can create derivatives with improved pharmacological properties, expanding its therapeutic applications. This approach is part of a broader strategy in medicinal chemistry to develop more effective and targeted treatments.

As research on 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol progresses, it is becoming increasingly clear that this compound has the potential to contribute significantly to the field of pharmaceutical science. Its unique properties, combined with ongoing advancements in synthetic methods and biological research, position it as a promising candidate for future therapeutic applications.

However, it is important to note that further studies are required to validate its efficacy and safety in clinical settings. Researchers are working to address potential challenges, such as optimizing its pharmacokinetic profile and ensuring its stability in biological systems. These efforts are crucial for translating the compound's potential into real-world therapeutic solutions.

In conclusion, 2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable compound for the development of new therapeutic agents. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most pressing medical challenges of our time.

2229479-77-8 (2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol) 関連製品

- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)

- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)

- 1469069-20-2(3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one)

- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)

- 1340431-79-9(1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)

- 2090447-52-0((5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine)

- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)

- 87223-77-6(Ethyl 3-amino-1H-indole-2-carboxylate)

- 941999-46-8(2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide)

- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)